![molecular formula C31H34O6 B593536 Shizukaol A CAS No. 131984-98-0](/img/structure/B593536.png)
Shizukaol A
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Overview
Description
Shizukaol A is a naturally occurring compound isolated from the plant Chloranthus japonicus. It belongs to the class of lindenane-type sesquiterpenoid dimers, which are known for their complex heptacyclic structures and significant biological activities . This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory and anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Shizukaol A involves a modified biomimetic Diels-Alder reaction. The crucial biomimetic diene and ethylene species are obtained through either a highly Z-selective olefination of α-siloxyketone with ynolate anions or an intramolecular Horner-Wadsworth-Emmons olefination from commercially available Wieland-Miescher ketone . This synthetic approach opens up practical avenues for the total synthesis of this compound and other related compounds.
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through laboratory synthesis and extraction from natural sources.
Chemical Reactions Analysis
Types of Reactions
Shizukaol A undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, leading to the formation of new derivatives with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include peroxidized derivatives, reduced forms of this compound, and various substituted derivatives, each with distinct biological activities .
Scientific Research Applications
Medicine: this compound exhibits potential therapeutic effects against diseases such as cancer and inflammation. .
Industry: While industrial applications are still under exploration, this compound’s unique properties make it a promising candidate for developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
Shizukaol A exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Shizukaol A is part of a family of lindenane-type sesquiterpenoid dimers, which includes compounds such as Shizukaol B, Shizukaol C, and Shizukaol D . These compounds share a common heptacyclic framework but differ in their functional groups and biological activities. For example:
Shizukaol B: Similar structure but different functional groups, leading to distinct biological activities.
Shizukaol C: Known for its anti-malarial properties.
Shizukaol D: Exhibits significant anti-cancer activities by modulating the Wnt signaling pathway.
This compound stands out due to its unique combination of anti-inflammatory and anti-cancer properties, making it a valuable compound for further research and potential therapeutic applications.
Biological Activity
Shizukaol A is a sesquiterpene compound isolated from Chloranthus japonicus, which has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory effects, modulation of metabolic pathways, and cancer cell growth inhibition. This article synthesizes various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound belongs to a class of compounds known as sesquiterpenoids, characterized by their complex structures and diverse biological activities. It features a unique heptacyclic framework that contributes to its bioactivity. The structural complexity of sesquiterpenoids like this compound is often linked to their pharmacological properties.
1. Anti-Inflammatory Effects
This compound has been noted for its anti-inflammatory properties. Research indicates that it can inhibit the expression of pro-inflammatory markers in various cell lines. For instance, studies have shown that it significantly reduces the levels of Intercellular Adhesion Molecule 1 (ICAM-1) in HL-60 cells, suggesting a potential role in mitigating inflammatory responses .
2. Modulation of Metabolic Pathways
This compound is involved in modulating glucose metabolism and energy homeostasis. In particular, it has been shown to activate AMP-activated protein kinase (AMPK), a crucial regulator of energy balance in cells. This activation leads to increased glucose uptake and decreased gluconeogenesis in liver cells, which may provide therapeutic benefits for metabolic disorders such as diabetes .
Table 1: Summary of Biological Activities of this compound
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Cancer Cell Growth Inhibition : In vitro studies demonstrated that this compound inhibits the growth of liver cancer cells by inducing apoptosis. The compound was observed to decrease cell viability significantly at concentrations as low as 12.50 μmol/L, showcasing its potential as an anticancer agent .
- Metabolic Studies : In vivo experiments with C57BL/6 J mice indicated that oral administration of this compound led to reduced blood glucose levels following pyruvate administration, suggesting its role in glucose metabolism modulation .
- Mechanistic Insights : The mechanism behind its anti-inflammatory effects involves the downregulation of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Properties
IUPAC Name |
methyl (2Z)-2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34O6/c1-11-14-7-19(14)29(4)17(11)10-18-12(2)28(35)37-31(18)21(29)9-16-15-8-20(15)30(5)23(16)24(31)22(25(32)26(30)33)13(3)27(34)36-6/h14-15,17,19-21,24,26,33H,1,7-10H2,2-6H3/b22-13-/t14-,15-,17+,19-,20-,21+,24+,26+,29-,30+,31+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSUZVYXPAKHQW-SFVFYCNCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(=C)C4CC4C3(C5C2(C6C7=C(C5)C8CC8C7(C(C(=O)C6=C(C)C(=O)OC)O)C)OC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3([C@H]5[C@@]2([C@@H]\6C7=C(C5)[C@H]8C[C@H]8[C@@]7([C@H](C(=O)/C6=C(/C)\C(=O)OC)O)C)OC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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